Elsamitrucin

Content Navigation

Poor aqueous solubility and narrow target profiles in chartreusin and doxorubicin compromise oncology assay fidelity. Elsamitrucin provides an exact solution:

- Amino sugar confers aqueous solubility enabling IV formulation & consistent in vitro dosing.

- Dual Topo I/II inhibitor stabilizes covalent DNA-topoisomerase complexes, ideal for GC-sequence-specific cleavage mapping.

- 35-fold higher potency in ER+ (MCF7) vs ER- (MDA-MB-231) cells, enabling ER-status-dependent cytotoxicity screening.

Supplied as a high-purity reference standard, ready for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

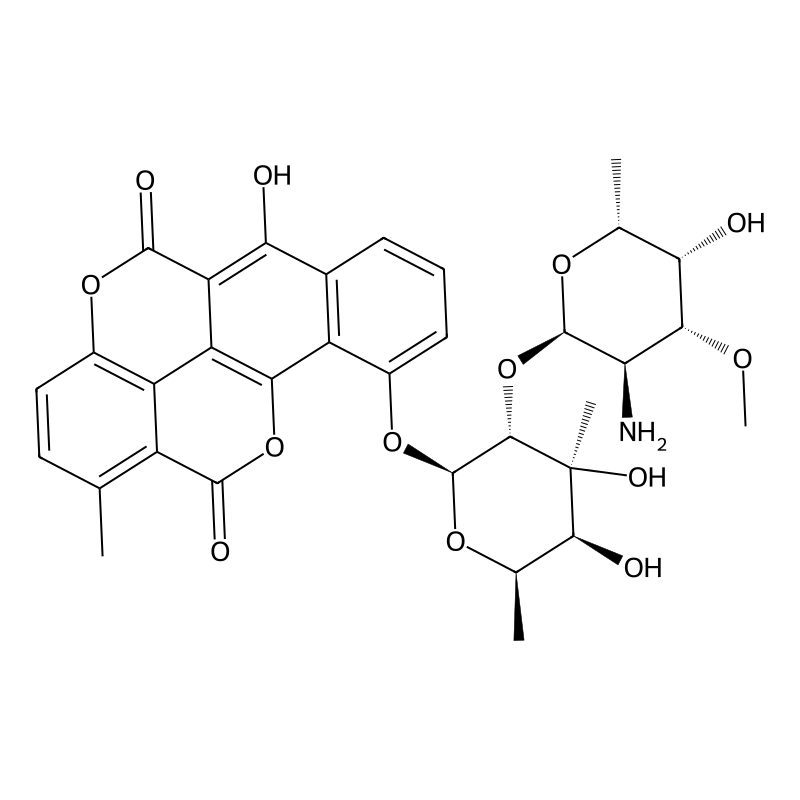

Elsamitrucin (CAS 97068-30-9), also known as Elsamicin A, is a potent antineoplastic antibiotic belonging to the chartreusin family of aromatic polycyclic polyketide glycosides[1]. Structurally defined by a pentacyclic chartarin aglycone linked to a unique disaccharide containing an amino sugar, elsamitrucin functions as a high-affinity DNA intercalator and a profound inhibitor of topoisomerase I and II [2]. In procurement and material selection, elsamitrucin is highly valued over its parent analogs because its amino sugar moiety drastically enhances aqueous solubility, enabling viable intravenous formulation and reliable in vitro dosing[1]. It is utilized as a premium reference standard and precursor in oncology research, specifically for assays requiring GC-sequence-specific DNA cleavage, radical-mediated single-strand scission, and stable covalent topoisomerase-DNA complex stabilization[1].

Research Fit

Substituting elsamitrucin with its closest natural analog, chartreusin, or with broad-spectrum topoisomerase inhibitors like doxorubicin, fundamentally compromises experimental and formulative success [1]. Chartreusin lacks the critical amino sugar found in elsamitrucin; consequently, chartreusin is highly lipophilic and exhibits poor aqueous solubility, rendering it ineffective for intravenous administration or aqueous-heavy assay environments [1]. Furthermore, while doxorubicin is a standard topoisomerase II inhibitor, elsamitrucin demonstrates distinct cell-line sensitivities—such as a 35-fold higher potency in ER+ versus ER- breast cancer models—and a unique dual-inhibition profile for both Topoisomerase I and II [2]. Using generic substitutes will result in formulation precipitation, altered pharmacokinetic profiles, and a failure to replicate elsamitrucin's specific DNA-binding thermodynamics [1].

Substitution Risk

Amino Sugar-Driven Solubility and IV Viability

Elsamitrucin (Elsamicin A) is distinguished from its closest natural analog, chartreusin, by the presence of an amino group in its carbohydrate moiety. This structural modification fundamentally alters its solubility profile [1]. While chartreusin suffers from poor aqueous solubility and is rendered ineffective upon intravenous (IV) administration, the amino sugar in elsamitrucin significantly increases water solubility [1]. This allows elsamitrucin to be successfully formulated for IV administration and evaluated in clinical models, overcoming the primary translational barrier of the chartreusin class [1].

| Evidence Dimension | Intravenous (IV) bioavailability and aqueous solubility |

| Target Compound Data | Elsamitrucin: High aqueous solubility enabling effective IV administration. |

| Comparator Or Baseline | Chartreusin: Ineffective via IV administration due to poor aqueous solubility. |

| Quantified Difference | Qualitative binary shift from IV-ineffective (chartreusin) to IV-viable (elsamitrucin). |

| Conditions | In vivo pharmacokinetic and solubility profiling. |

For researchers and formulators, elsamitrucin provides a soluble, systemically viable chartreusin-class scaffold, eliminating the formulation bottlenecks associated with the parent compound.

Tosylate Salt Processability and Potency

For procurement and formulation scaling, the stability of the active pharmaceutical ingredient is critical. Elsamitrucin free base can be converted into stable salt forms, such as elsamitrucin p-toluenesulfonate (tosylate), to improve handling and shelf-life without sacrificing biological activity [1]. Quantitative growth inhibitory assays demonstrate that the tosylate salt maintains an IC50 within 10-15% of the free base across multiple cell lines. For instance, against the B16F10 murine melanoma line, the free base exhibited an IC50 of 0.024 µM, while the p-TSA salt exhibited an IC50 of 0.028 µM [1]. This confirms that the salt form provides equivalent in vitro anti-neoplastic activity while offering superior formulation stability.

| Evidence Dimension | In vitro growth inhibitory activity (IC50) |

| Target Compound Data | Elsamitrucin p-TSA Salt: IC50 = 0.028 µM (B16F10 cells) |

| Comparator Or Baseline | Elsamitrucin Free Base: IC50 = 0.024 µM (B16F10 cells) |

| Quantified Difference | Maintained potency within ~14% variance while enabling stable salt formulation. |

| Conditions | In vitro growth inhibition assay against B16F10 murine melanoma cells. |

Buyers developing stable parenteral formulations can procure the tosylate salt of elsamitrucin to achieve long-term stability without compromising the intrinsic cytotoxic potency of the free base.

ER-Dependent Antiproliferative Potency

Elsamitrucin exhibits a highly differentiated cytotoxicity profile depending on the estrogen receptor (ER) status of the target cells [1]. In comparative in vitro studies, elsamitrucin demonstrated a significantly higher antiproliferative effect in ER+ breast cancer models compared to ER- models. Specifically, the minimal inhibiting concentration was found to be 0.1 µg/mL in the ER+ MCF7 cell line, compared to 3.5 µg/mL in the ER- MDA-MB 231 cell line—a 35-fold difference in sensitivity [1]. This stark contrast provides a highly specific therapeutic window and makes elsamitrucin a valuable reference compound for ER-dependent cytotoxicity studies.

| Evidence Dimension | Minimal inhibiting concentration (MIC) for cell proliferation |

| Target Compound Data | Elsamitrucin in ER+ MCF7 cells: 0.1 µg/mL |

| Comparator Or Baseline | Elsamitrucin in ER- MDA-MB 231 cells: 3.5 µg/mL |

| Quantified Difference | 35-fold higher potency in the ER+ cell line. |

| Conditions | In vitro proliferation assay using pharmacologically relevant concentrations. |

Researchers selecting compounds for breast cancer panel screening should prioritize elsamitrucin when investigating ER-dependent sensitivity to topoisomerase inhibitors.

Topoisomerase II Inhibition and DNA Intercalation

The amino sugar moiety of elsamitrucin not only improves solubility but also drives a stronger interaction with GC-rich DNA tracts, making it one of the most potent inhibitors of topoisomerase II reported [1]. It stabilizes the covalent complex between the enzyme and DNA to induce strand breaks. In comparative in vitro assays against standard anthracyclines like doxorubicin, elsamitrucin demonstrated a greater inhibition of RNA and DNA precursor incorporation in doxorubicin-sensitive cell lines, highlighting its potent target engagement [2].

| Evidence Dimension | DNA/RNA precursor incorporation inhibition and Topo II stabilization |

| Target Compound Data | Elsamitrucin: Superior inhibition of precursor incorporation in sensitive lines; ultra-potent Topo II stabilization. |

| Comparator Or Baseline | Doxorubicin: Standard baseline inhibition. |

| Quantified Difference | Greater inhibition of precursor incorporation than doxorubicin in head-to-head sensitive lines. |

| Conditions | In vitro DNA intercalation and Topoisomerase II cleavage assays. |

Procurement of elsamitrucin is essential for assays requiring ultra-potent, GC-sequence-specific topoisomerase II stabilization where standard anthracyclines lack sufficient binding affinity.

Stable Parenteral Antineoplastic Formulations

Because elsamitrucin can be converted into stable salt forms (such as the p-toluenesulfonate salt) that retain over 85% of the free base's in vitro potency, it is the ideal candidate for formulating stable, ready-to-reconstitute intravenous therapeutics [1]. Its enhanced aqueous solubility compared to chartreusin makes it the preferred chartarin-class scaffold for pharmaceutical scale-up [2].

GC-Rich DNA Intercalation and Topoisomerase Assays

Elsamitrucin's unique amino sugar drives high-affinity binding to GC-rich DNA tracts and potent stabilization of the topoisomerase II-DNA covalent complex[2]. It should be procured as a positive control or benchmark inhibitor in biochemical assays designed to map DNA cleavage sites, study radical-mediated single-strand scission, or screen novel dual Topo I/II inhibitors [2].

ER-Dependent Cytotoxicity Screening

Given its 35-fold higher potency in ER+ (MCF7) versus ER- (MDA-MB 231) cell lines, elsamitrucin is highly valuable for comparative oncology screening [1]. Researchers investigating the intersection of estrogen receptor status and topoisomerase inhibitor sensitivity should utilize elsamitrucin to establish baseline differential cytotoxicity profiles [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Wikipedia

Biological Half Life

2: Portugal J. Chartreusin, elsamicin A and related anti-cancer antibiotics. Curr Med Chem Anticancer Agents. 2003 Nov;3(6):411-20. Review. PubMed PMID: 14529449.

3: van Acker FA, van Acker SA, Haenen GR, Bast A, van der Vijgh WJ. In vitro screening of antitumour agents for cardiotoxicity by means of isolated mouse left atria. Anticancer Res. 2000 Nov-Dec;20(6B):4483-7. PubMed PMID: 11205292.

4: Shen LL. DNA-unwinding test using eukaryotic DNA topoisomerase I. Methods Mol Biol. 2001;95:149-60. PubMed PMID: 11089228.

5: Costanza ME, Weiss RB, Henderson IC, Norton L, Berry DA, Cirrincione C, Winer E, Wood WC, Frei E 3rd, McIntyre OR, Schilsky RL. Safety and efficacy of using a single agent or a phase II agent before instituting standard combination chemotherapy in previously untreated metastatic breast cancer patients: report of a randomized study--Cancer and Leukemia Group B 8642. J Clin Oncol. 1999 May;17(5):1397-406. PubMed PMID: 10334524.

6: Vaquero A, Portugal J. Modulation of DNA-protein interactions in the P1 and P2 c-myc promoters by two intercalating drugs. Eur J Biochem. 1998 Jan 15;251(1-2):435-42. PubMed PMID: 9492315.

7: RodrÃguez-Campos A, AzorÃn F, Portugal J. Influence of elsamicin A on the activity of mammalian topoisomerase I. Biochemistry. 1996 Aug 27;35(34):11177-82. PubMed PMID: 8780522.

8: Allen SL, Schacter LP, Lichtman SM, Bukowski R, Fusco D, Hensley M, O'Dwyer P, Mittelman A, Rosenbloom B, Huybensz S. Phase II study of elsamitrucin (BMY-28090) for the treatment of patients with refractory/relapsed non-Hodgkin's lymphoma. Invest New Drugs. 1996;14(2):213-7. PubMed PMID: 8913843.

9: Portugal J. Abortive transcription of the T7 promoter induced by elsamicin A. Anticancer Drug Des. 1995 Jul;10(5):427-38. PubMed PMID: 7639931.

10: Alhambra C, Luque FJ, Portugal J, Orozco M. Molecular dynamics study of the binding of elsamicin A to DNA. Eur J Biochem. 1995 Jun 1;230(2):555-66. PubMed PMID: 7607229.

Explore Compound Types

O4Si-4